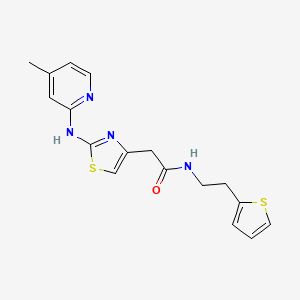
2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H18N4OS2 and its molecular weight is 358.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N4OS, with a molecular weight of approximately 342.39 g/mol. The structure features a thiazole ring, a pyridine moiety, and an acetamide functional group, which are known to contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines. A study evaluated a series of thiazole derivatives for their cytotoxicity against human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), HeLa (cervical cancer), and LOVO (colon cancer). Some derivatives demonstrated significant cytotoxic effects, with lower toxicity than traditional chemotherapeutics like etoposide .
Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 15 | A549 | 5.2 | Topo-II inhibition |
| 17 | HepG2 | 4.8 | DNA DSBs induction |
| 19 | HeLa | 6.0 | Cell cycle arrest |
The mechanisms by which these compounds exert their anticancer effects include:
- Topoisomerase II Inhibition : Compounds have been identified as inhibitors of topoisomerase II, leading to DNA double-strand breaks (DSBs) and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : Certain derivatives induce G2/M phase arrest by modulating cyclin B1 and cdc2 pathways, disrupting normal cell cycle progression .
Other Biological Activities
Beyond anticancer effects, thiazole derivatives have been investigated for their antibacterial and anti-inflammatory properties. For example, compounds with similar structures have been noted for their ability to inhibit bacterial growth and modulate inflammatory responses in preclinical studies .
Case Studies
- Antitumor Activity : A specific case study involving a thiazole derivative demonstrated substantial inhibition of tumor growth in xenograft models, suggesting its potential as an effective treatment for solid tumors.
- Inhibition of Fibrosis : Another study reported that thiazole-containing compounds could inhibit collagen synthesis in hepatic stellate cells, indicating their potential role in treating liver fibrosis .
Eigenschaften
IUPAC Name |
2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-12-4-6-18-15(9-12)21-17-20-13(11-24-17)10-16(22)19-7-5-14-3-2-8-23-14/h2-4,6,8-9,11H,5,7,10H2,1H3,(H,19,22)(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAIFXXJGNCQDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NCCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














